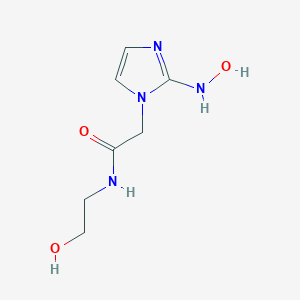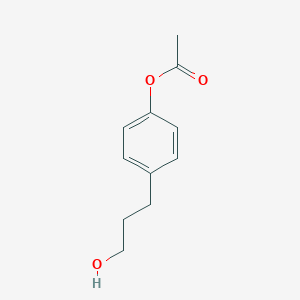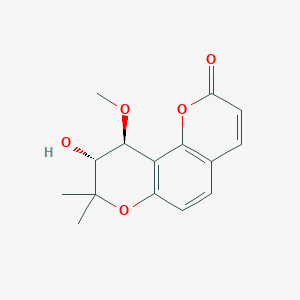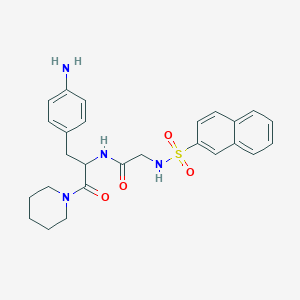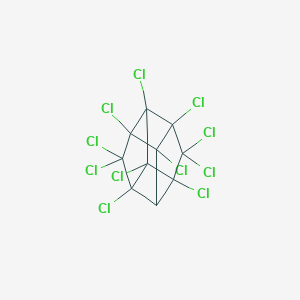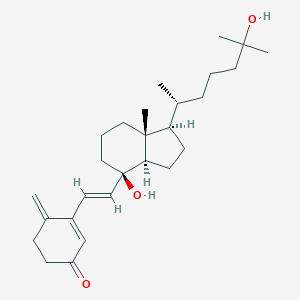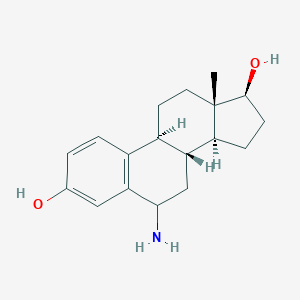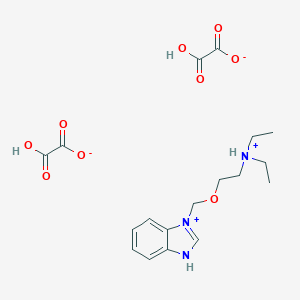![molecular formula C19H19NO4 B027255 Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate CAS No. 615264-52-3](/img/structure/B27255.png)
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Descripción general
Descripción
The compound is a derivative of hydroxycinnamic acid . Hydroxycinnamic acids are a type of phenolic acid, which are organic compounds that have a phenyl group and a carboxylic acid group. They are commonly found in nature and have various biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The presence of a carboxylic acid group suggests that it could undergo reactions such as esterification, amidation, and decarboxylation. The phenyl group could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups such as carboxylic acids and amines would make the compound more soluble in polar solvents like water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on factors such as molecular size and shape, and the presence of polar groups .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
MHPAP has been identified as a potent cell-permeable compound that can inhibit inflammatory cytokines in monocyte/macrophage-like cells . This property is particularly significant in the context of diseases where inflammation plays a critical role. The compound’s ability to inhibit key cytokines like IL-6, IL-1beta, IL-8, and TNF-alpha suggests its potential use in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Immunopharmacology
In the realm of immunopharmacology, MHPAP’s impact on the NF-κB pathway is noteworthy . By inhibiting NF-κB p65 phosphorylation, MHPAP could be used to modulate immune responses, which is crucial for conditions like asthma and allergies, where an overactive immune system causes harm.
Drug Delivery Systems
The enhanced cell permeability of MHPAP compared to its non-ester form (NEF) indicates its potential as a drug delivery molecule . Its ability to efficiently enter cells could be harnessed to deliver therapeutic agents directly to the affected cells, thereby increasing the efficacy of the treatment.
Molecular Docking Studies
MHPAP’s interaction with IκB kinase (IKK) has been studied through in silico analysis . This suggests its utility in molecular docking studies to understand the binding affinities and interactions of small molecules with target proteins, which is essential in drug design and discovery.
Anti-Cytokine Therapy
The compound’s significant inhibition of cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) positions it as a candidate for anti-cytokine therapy . This could be particularly beneficial in treating cytokine storm syndromes, which are critical in sepsis and certain viral infections.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate (MHPAP) are inflammatory cytokines, particularly Interleukin (IL)-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha . These cytokines are signaling molecules involved in the inflammation process and are associated with many human diseases .
Mode of Action
MHPAP interacts with its targets by inhibiting their production. In lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), MHPAP significantly inhibited the production of IL-6, IL-1beta, IL-8, and TNF-alpha . It also inhibited the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 .
Biochemical Pathways
MHPAP affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune responses . NF-κB p65 is phosphorylated by IκB kinase (IKK), and MHPAP was found to bind to IKK better than an IKK inhibitor . This suggests that MHPAP may inhibit the NF-κB pathway by binding to and inhibiting IKK .
Pharmacokinetics
MHPAP is a phenolic amide ester and is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells . .
Result of Action
The inhibition of inflammatory cytokines and the NF-κB pathway by MHPAP can lead to a reduction in inflammation. In LPS-stimulated PBMCs, MHPAP significantly inhibited IL-6, IL-1beta, IL-8, and TNF-alpha . This suggests that MHPAP may be used as a potent cell-permeable compound to inhibit inflammatory cytokines in monocyte/macrophage-like cells .
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



